molecular formula C22H20N2O2S B4876179 N-(4-isopropoxyphenyl)-10H-phenothiazine-10-carboxamide

N-(4-isopropoxyphenyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B4876179
M. Wt: 376.5 g/mol
InChI Key: GKYMDEUMQDXWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropoxyphenyl)-10H-phenothiazine-10-carboxamide, commonly known as IPPC, is a chemical compound that belongs to the phenothiazine class. IPPC has gained significant attention in scientific research due to its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of IPPC is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. IPPC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. IPPC also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling and has been implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
IPPC has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that IPPC can induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. IPPC has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In vivo studies have shown that IPPC can reduce the growth of tumors in animal models of cancer. IPPC has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. These effects are believed to be due to the inhibition of HDACs and PKC by IPPC.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IPPC in lab experiments is its high purity and stability, which allows for accurate and reproducible results. IPPC is also readily available and relatively inexpensive compared to other organic compounds used in research.
However, there are also some limitations to using IPPC in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. IPPC also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on IPPC. One area of research is to further investigate its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. This includes studying its pharmacokinetics and pharmacodynamics in animal models and developing more effective delivery methods.
Another area of research is to explore the use of IPPC in other organic electronic devices, such as organic field-effect transistors (OFETs) and organic sensors. IPPC has already shown promising results in OLEDs and OPVs, and further research could lead to the development of new and improved devices.
Overall, IPPC is a versatile and promising compound that has the potential to make significant contributions to various scientific fields. Its unique properties and potential applications make it an exciting area of research for scientists around the world.

Scientific Research Applications

IPPC has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of organic electronics, where IPPC is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). IPPC has shown excellent charge transport properties, high thermal stability, and good solubility, making it a promising candidate for use in these devices.
Another area of research is in the field of medicinal chemistry, where IPPC is being investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. IPPC has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and prevent the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.

Properties

IUPAC Name

N-(4-propan-2-yloxyphenyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-15(2)26-17-13-11-16(12-14-17)23-22(25)24-18-7-3-5-9-20(18)27-21-10-6-4-8-19(21)24/h3-15H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYMDEUMQDXWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-isopropoxyphenyl)-10H-phenothiazine-10-carboxamide
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N-(4-isopropoxyphenyl)-10H-phenothiazine-10-carboxamide

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